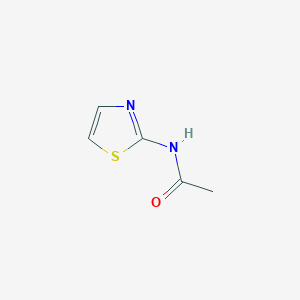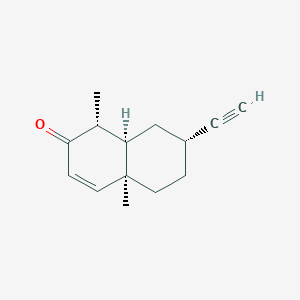
N-乙酰-D-色氨酸
概述
描述
N-Acetyl-D-tryptophan is a derivative of the amino acid D-tryptophan, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is known for its white crystalline powder form and is practically insoluble in water . It has significant applications in biochemistry and medicine, particularly in the synthesis of peptides and proteins .
科学研究应用
N-Acetyl-D-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: This compound plays a role in the study of protein and peptide synthesis.
Medicine: It is used in the development of antibiotics, anti-tumor drugs, and drug delivery systems.
作用机制
Target of Action
N-Acetyl-D-Tryptophan primarily targets the kynurenine, 5-hydroxytryptamine, and indole pathways . It also interacts with neurokinin-1 receptor (NK-1R) . The compound’s primary targets play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Mode of Action
N-Acetyl-D-Tryptophan interacts with its targets through various types of interactions, such as π–cation or hydrogen bonds . It has been suggested that N-Acetyl-D-Tryptophan may act directly on neurons . In the vestibular nuclei, N-Acetyl-D-Tryptophan has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons following unilateral labyrinthectomy in guinea pigs .
Biochemical Pathways
N-Acetyl-D-Tryptophan is involved in the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways are responsible for the degradation of more than 95% of tryptophan into multiple bioactive compounds . The key regulatory enzymes in these pathways, such as indoleamine-2,3-dioxygenase, tryptophan-2,3-dioxygenase, kynurenine-3-monooxygenase, and tryptophan hydroxylase, can be targeted for treating several diseases .
Pharmacokinetics
It’s known that the compound is an enzyme that catalyzes the chemical reaction between acetyl-coa and d-tryptophan to produce coa and n-acetyl-d-tryptophan .
Result of Action
N-Acetyl-D-Tryptophan has been shown to have neuroprotective effects in NSC-34 motor neuron-like cells and/or primary motor neurons . It inhibits the secretion of Substance P and IL-1b, effectively inhibiting the release of cytochrome c/Smac/AIF from mitochondria into the cytoplasm and activation of apoptotic pathways .
Action Environment
The action of N-Acetyl-D-Tryptophan can be influenced by environmental factors. For instance, the gut microbiome can regulate the production of host tryptophan metabolites and can use dietary or recycled tryptophan to generate bioactive metabolites
生化分析
Biochemical Properties
N-Acetyl-D-tryptophan interacts with various enzymes, proteins, and other biomolecules . It is involved in the kynurenine pathway, which plays a crucial role in maintaining normal physiology and can be rapidly adapted to stressful conditions . The metabolites produced from N-Acetyl-D-tryptophan are bioactive and play central roles in physiology and pathophysiology .
Cellular Effects
N-Acetyl-D-tryptophan has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, N-acetyl-L-tryptophan ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction .
Molecular Mechanism
N-Acetyl-D-tryptophan exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the kynurenine pathway, where it is metabolized into bioactive compounds that regulate the function of intestinal epithelial cells .
Temporal Effects in Laboratory Settings
The effects of N-Acetyl-D-tryptophan change over time in laboratory settings . It has been observed that the concentration of tryptophan and its metabolites change upon aging and in age-related diseases .
Dosage Effects in Animal Models
The effects of N-Acetyl-D-tryptophan vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses have not been reported in the literature.
Metabolic Pathways
N-Acetyl-D-tryptophan is involved in the kynurenine pathway . This pathway involves indoleamine 2,3-dioxygenase 1 (IDO1), IDO2, and tryptophan 2,3-dioxygenase 2 (TDO2). The metabolites produced from this pathway are bioactive and play central roles in physiology and pathophysiology .
准备方法
Synthetic Routes and Reaction Conditions: N-Acetyl-D-tryptophan is typically synthesized through the acetylation of D-tryptophan. One common method involves the reaction of D-tryptophan with acetic anhydride under controlled conditions . Another method involves a cascade reaction starting from indole methylene hydantoin, which undergoes hydrogenation, hydrolysis, and acetylation to yield N-acetyl-D-tryptophan .
Industrial Production Methods: In industrial settings, the production of N-Acetyl-D-tryptophan often involves large-scale chemical synthesis using standard amino acid synthesis techniques. The process typically includes the use of sodium hydroxide as a solvent and involves multiple steps to ensure high yield and purity .
化学反应分析
Types of Reactions: N-Acetyl-D-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Although less common, reduction reactions can also occur.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products Formed: The major products formed from these reactions include various degradation products, such as tryptophan and its derivatives .
相似化合物的比较
- N-Acetyl-L-tryptophan
- N-Acetyl-DL-tryptophan
- N-Acetyl-L-tyrosine
Comparison: N-Acetyl-D-tryptophan is unique due to its specific configuration and the presence of the acetyl group, which enhances its stability and functionality in biochemical applications. Compared to its L-isomer, N-Acetyl-D-tryptophan has different biological activities and is used in distinct research and industrial applications .
属性
IUPAC Name |
(2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTHIGRZJZPRDV-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018144 | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2280-01-5 | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-D-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)






